Verticilide

Description

Properties

Molecular Formula |

C44H76N4O12 |

|---|---|

Molecular Weight |

853.1 g/mol |

IUPAC Name |

(3S,6R,9S,12R,15S,18R,21S,24R)-3,4,9,10,15,16,21,22-octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |

InChI |

InChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m0/s1 |

InChI Key |

CMEGQABRBDDBTQ-NQRIZWSQSA-N |

Isomeric SMILES |

CCCCC[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C |

Canonical SMILES |

CCCCCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Verticilide |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Mechanism of Action

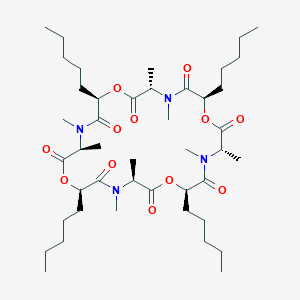

Verticilide is characterized by a unique 24-membered ring structure composed of alternating amino acids and hydroxy acids. Its ryanodine-binding inhibitory activity is notably selective for insect ryanodine receptors (RyRs), with an IC50 value of 4.2 μM against cockroach RyR, compared to 53.9 μM for mouse RyR . This selectivity positions this compound as a promising candidate for developing new insecticides.

Cardiac Arrhythmias

Recent studies have highlighted this compound's potential in treating cardiac arrhythmias through its action on the type 2 ryanodine receptor (RyR2). The unnatural enantiomer, ent-(+)-verticilide, has been shown to inhibit RyR2-mediated calcium leaks, which are implicated in various heart diseases . It effectively reduced spontaneous calcium release in cardiomyocytes and demonstrated antiarrhythmic properties in murine models of catecholaminergic polymorphic ventricular tachycardia (CPVT) .

Key Findings:

- Potency: ent-(+)-verticilide exhibits an estimated potency (IC50) of 266 ng/ml (312 nM) against RyR2 .

- Pharmacokinetics: It shows favorable pharmacokinetic properties, remaining stable in plasma compared to its natural counterpart, which degrades rapidly .

Insecticides

Given its selective inhibition of insect RyRs, this compound is being explored as a novel insecticide. Its effectiveness was demonstrated in microplate assays against brine shrimp (Artemia salina) and free-living nematodes (Caenorhabditis elegans), with minimum growth inhibitory concentrations at 20 μg/ml for both organisms . This specificity suggests that this compound could be developed into a safer alternative to conventional insecticides that often affect non-target species.

Case Study 1: Antiarrhythmic Efficacy

In a study focusing on ent-(+)-verticilide, researchers found it significantly reduced arrhythmogenic membrane depolarizations in cardiomyocytes without adversely affecting cardiac action potentials . This highlights the compound's potential as a targeted therapy for arrhythmias with fewer side effects compared to traditional treatments.

Case Study 2: Cancer Research

Verticillins, related compounds derived from the same fungal source, have shown promise in cancer treatment due to their cytotoxic effects against various cancer cell lines. For instance, verticillin A has been noted for its ability to sensitize colorectal cancer cells to apoptosis and overcome resistance to chemotherapy agents like 5-fluorouracil . While not directly related to this compound, these findings suggest a broader therapeutic potential within the same chemical family.

Comparative Summary of Biological Activities

| Compound | Target | IC50 Value | Biological Activity |

|---|---|---|---|

| This compound | Cockroach RyR | 4.2 μM | Insecticide potential |

| ent-(+)-verticilide | Mouse RyR2 | 266 ng/ml | Antiarrhythmic activity |

| Verticillin A | Various cancer cell lines | Nanomolar range | Induces apoptosis and overcomes drug resistance |

Preparation Methods

Strain Selection and Culture Conditions

Verticilide production primarily employs Verticillium strains, notably Verticillium sp. FKI-1033 and FKI-2679. For FKI-1033, a seed medium containing glucose (2.0%), polypepton (0.5%), yeast extract (0.2%), and mineral salts (KH₂PO₄, MgSO₄·7H₂O) is inoculated and incubated at 27°C for 3 days on a rotary shaker. The production phase uses static cultivation in 1-L Roux flasks containing Italian rice (150 g/flask) and trace metals (FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O) for 13 days. FKI-2679 follows a similar protocol but substitutes rice with a liquid medium, achieving this compound yields of 54 mg/L for A1 and 4.2 mg/L for B1.

Table 1: Fermentation Parameters for this compound Production

Extraction and Primary Isolation

Post-fermentation, verticilides are extracted using methanol–water (2:1), followed by ethyl acetate partitioning. For FKI-1033, this yields a brown oil (2.53 g) subjected to silica gel chromatography with hexane–ethyl acetate gradients, achieving 183 mg of partially purified product. FKI-2679 employs ethanol extraction and silica gel elution with hexane–ethyl acetate (20:1 to 1:1), yielding 170 mg of crude extract.

Chromatographic Purification and Structural Elucidation

High-Resolution Purification

Final purification uses preparative HPLC with ODS columns. For FKI-1033, Sephadex LH-20 gel filtration in methanol yields 86.5 mg of this compound 1. FKI-2679 isolates verticilides A1–A3 and B1 using a Senshu Pak C₁₈ column with acetonitrile–phosphoric acid gradients, achieving >95% purity. Retention times vary: B1 (19.5 min), A1 (27.8 min), A2 (33.1 min), A3 (42.8 min).

Structural Characterization

Acid hydrolysis of this compound 1 (6 M HCl, 110°C, 24 h) releases N-methyl-L-alanine (2 ) and 2-hydroxyheptanoic acid (3 ), identified via chiral HPTLC and NMR. Alkaline hydrolysis (1 M NaOH, 24 h) yields 4 , confirming ester bond lability. For synthetic verticilides, enantiomeric excess (92% ee) is validated using chiral HPLC.

Table 2: Analytical Data for this compound Components

| Component | [α]D (c, solvent) | MS (m/z) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| N-Methyl-L-alanine | +6.44 (0.56, 6 M HCl) | 104 (M+H)⁺ | 1H: 3.45 (q), 2.53 (s), 1.31 (d) |

| 2-Hydroxyheptanoic acid | - | 159 (M-H)⁻ | 13C: 175.1 (C=O), 59.1 (α-CH) |

| ent-Verticilide | - | 1203.6 (M+H)⁺ | 1H: 4.21 (m, α-CH), 2.98 (s, NCH₃) |

Synthetic Routes to this compound and Analogues

Mitsunobu-Based Macrocyclization

The enantioselective synthesis of ent-verticilide involves Mitsunobu oligomerization of α-oxyacid 7 (Scheme 1). Permethylation using methyl iodide and NaH yields ent-verticilide (1 ) in 78% yield, while limiting methylation produces 4 (6% yield). Key steps include:

Fragment Coupling Strategies

Sunazuka’s method employs solid-phase fragment coupling for nat-verticilide, using Fmoc-protected amino acids and HATU activation. This approach allows for selective N-methylation but requires 12 steps with an overall yield of 8%.

Table 3: Comparative Synthetic Approaches

Challenges and Innovations in this compound Preparation

Fermentation Yield Optimization

Static cultivation in Roux flasks enhances secondary metabolite production but limits scalability. Submerged fermentation trials for FKI-2679 show 30% lower yields compared to solid-phase systems. Strain engineering via UV mutagenesis could improve titers, though no studies have reported this for Verticillium spp.

Synthetic Modifications for Bioactivity

Alkyne-modified ent-verticilide (13 ) retains RyR-binding activity (IC₅₀ = 42 nM vs. 38 nM for parent compound), enabling fluorescent labeling for target engagement studies. Partial methylation analogues (4 ) exhibit reduced ACAT2 inhibition (IC₅₀ = 11 μM vs. 0.9 μM for 1 ), highlighting the role of N-methyl groups in potency .

Q & A

Q. What are the critical steps in Verticilide’s synthetic pathway, and how can researchers optimize reaction conditions for yield and purity?

this compound synthesis involves a multi-step catalytic process, starting with intermediates 227 and 228, followed by sequential transformations using distinct catalysts (e.g., catalysts a, b, c) to generate intermediates 229–232 and the final product . Optimization requires systematic testing of catalyst ratios, solvent systems, and reaction temperatures. Parallel pathways (e.g., via intermediate 233) should be analyzed using HPLC to identify byproducts and purity thresholds .

Q. Which spectroscopic and chromatographic methods are essential for confirming this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for verifying backbone connectivity and stereochemistry. Reverse-phase HPLC with UV detection ensures purity (>95%), while X-ray crystallography resolves ambiguities in macrocyclic conformation .

Q. How should researchers formulate testable hypotheses about this compound’s structure-activity relationships (SAR)?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables like side-chain modifications or stereochemical changes. For example: “Does methylation at position C-12 enhance this compound’s binding affinity to fungal cytochrome P450 enzymes?” Hypothesis testing requires comparative bioassays and molecular docking simulations .

Q. What experimental controls are necessary to ensure reproducibility in this compound bioactivity assays?

Include negative controls (solvent-only), positive controls (e.g., amphotericin B for antifungal studies), and internal standards (e.g., spiked deuterated analogs) to validate instrument sensitivity. Replicate experiments across ≥3 independent trials to account for batch-to-batch variability in synthetic yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cell-line specificity. Conduct meta-analyses of raw datasets to identify confounding variables, and validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. surface plasmon resonance for binding affinity measurements) .

Q. What in silico strategies can predict this compound’s molecular targets and off-target effects?

Use molecular dynamics (MD) simulations to model this compound’s interaction with lipid bilayers and target proteins like Hsp90. Pharmacophore-based virtual screening against databases (e.g., ChEMBL) identifies off-target risks. Validate predictions with RNA-seq profiling of treated fungal cultures .

Q. How should mixed-methods approaches be designed to study this compound’s dual antifungal and cytotoxic mechanisms?

Combine quantitative dose-response assays (IC50 determination) with qualitative transcriptomic analysis (RNA-seq) to map pathways affected by this compound. Triangulate data using bioinformatics tools like STRING for protein-network analysis .

Q. What strategies mitigate scalability challenges in this compound’s synthesis for in vivo studies?

Replace low-yield steps (e.g., catalyst a-mediated coupling) with flow chemistry techniques to improve throughput. Optimize protecting-group strategies to minimize side reactions during macrocyclization .

Q. How can researchers validate this compound’s mode of action in resistant fungal strains?

Employ CRISPR-Cas9 gene editing to knock out putative targets (e.g., ERG11) in Candida albicans. Compare this compound’s efficacy in wild-type vs. mutant strains using time-kill assays and proteomic profiling .

Q. What criteria define this compound’s “lead compound” potential in preclinical development?

Assess ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties via in vitro assays (e.g., Caco-2 permeability, microsomal stability). Prioritize compounds with a selectivity index (SI) >10 in mammalian cytotoxicity screens .

Methodological Guidance

- Data Presentation : Follow the Beilstein Journal’s standards for reporting synthetic procedures, including catalyst specifications, spectroscopic data, and purity metrics .

- Contradiction Analysis : Use Coursera’s iterative qualitative framework to dissect conflicting bioactivity results, emphasizing outlier detection and hypothesis refinement .

- Ethical Compliance : Align bioassay designs with NIH guidelines for antifungal research, including proper disposal protocols for resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.